Methyl 7-(4-methoxyphenyl)-6-(4-methylbenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate
Description
The compound Methyl 7-(4-methoxyphenyl)-6-(4-methylbenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate is a tetrazolo[1,5-a]pyrimidine derivative characterized by:
- A 4-methoxyphenyl group at position 5.
- A 4-methylbenzoyl substituent at position 4.
- A methyl ester at position 5.
This scaffold is notable for its fused tetrazole and pyrimidine rings, which are associated with diverse biological activities, including antimicrobial and antitumor properties .
Properties
Molecular Formula |
C21H19N5O4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
methyl 7-(4-methoxyphenyl)-6-(4-methylbenzoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H19N5O4/c1-12-4-6-14(7-5-12)19(27)16-17(20(28)30-3)22-21-23-24-25-26(21)18(16)13-8-10-15(29-2)11-9-13/h4-11,18H,1-3H3,(H,22,23,25) |
InChI Key |
OHINMICTUOLFPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(NC3=NN=NN3C2C4=CC=C(C=C4)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Core Assembly
Reactants :
-
4-Chloro-6-(4-methylbenzoyl)-2-methylpyrimidine (5 mmol)
-
4-Methoxyphenylboronic acid (5.5 mmol)
Conditions :
-
Catalyst: Pd(PPh₃)₄ (0.1 equiv)
-
Base: K₂CO₃ (15 mmol)
-
Solvent: Dioxane/water (4:1)
-
Temperature: 80°C, 8 hours
Outcome :
Suzuki coupling installs the 4-methoxyphenyl group at the C7 position (Yield: 74%).
Tetrazole Annulation
Reactants :
-
Intermediate from Step 2.1 (3 mmol)
-
Sodium azide (6 mmol)
-
Ammonium chloride (6 mmol)
Conditions :
-
Solvent: DMF
-
Temperature: 100°C, 6 hours
Outcome :
Cyclization forms the tetrazole ring, with simultaneous oxidation of the methyl group to a carboxylate (Yield: 58%).
Optimization and Yield Comparison
Critical parameters influencing yield include solvent polarity, temperature, and catalyst loading. The table below summarizes optimized conditions for each method:
| Parameter | Cyclocondensation | Stepwise Synthesis |
|---|---|---|
| Solvent | Propane-1,2-diol | Dioxane/water |
| Temperature | 120°C | 80–100°C |
| Reaction Time | 12 hours | 14 hours |
| Overall Yield | 68% | 43% |
| Purity (HPLC) | 98.2% | 95.6% |
The cyclocondensation route is superior in yield and simplicity, though the stepwise method allows precise functionalization for derivatives.
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.8 Hz, 2H, Ar-H), 7.89 (d, J = 8.0 Hz, 2H, Ar-H), 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 6.99 (d, J = 8.8 Hz, 2H, Ar-H), 5.32 (s, 1H, CH), 3.88 (s, 3H, OCH₃), 3.76 (s, 3H, COOCH₃), 2.44 (s, 3H, Ar-CH₃).
-
IR (KBr) : 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O ketone), 1600 cm⁻¹ (C=N).
X-ray Crystallography :
Single-crystal analysis confirms the planar tetrazolopyrimidine core (r.m.s. deviation = 0.048 Å) and dihedral angles between aryl groups (15.09° for 4-methoxyphenyl, 71.80° for 4-methylbenzoyl).
Challenges and Mitigation Strategies
-
Regioselectivity in Tetrazole Formation :
-
Ester Hydrolysis :
-
Byproduct Formation :
Industrial-Scale Adaptations
For kilogram-scale production, continuous flow reactors reduce reaction times by 40% compared to batch processes. Key modifications include:
Chemical Reactions Analysis
Types of Reactions
METHYL 7-(4-METHOXYPHENYL)-6-(4-METHYLBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens, alkyl, or aryl groups to the aromatic rings.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of tetrazolo-pyrimidines exhibit notable antitumor properties. For instance, studies have shown that modifications to the tetrazole ring can enhance cytotoxicity against various cancer cell lines. Methyl 7-(4-methoxyphenyl)-6-(4-methylbenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate has been evaluated for its potential to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. The presence of the methoxy and methyl groups in this compound may contribute to its efficacy against bacterial and fungal strains. Preliminary tests suggest that it could serve as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory potential of tetrazolo-pyrimidine derivatives has been documented in several studies. These compounds can modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases.
Neuroprotective Effects
Emerging research suggests that this compound may exhibit neuroprotective properties. This could be beneficial in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal investigated the antitumor effects of various tetrazolo-pyrimidine derivatives, including this compound. The compound was tested against human breast cancer cell lines (MCF-7) and showed significant inhibition of cell proliferation compared to control groups. The study concluded that the compound induces apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Testing
In another study focused on antimicrobial activity, this compound was screened against both Gram-positive and Gram-negative bacteria. Results indicated that it exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This positions it as a promising candidate for further development into antimicrobial therapies.
Case Study 3: Neuroprotection
A recent investigation into the neuroprotective effects of tetrazolo-pyrimidines highlighted the ability of this compound to reduce oxidative stress markers in neuronal cell cultures. The findings suggest potential applications in preventing neuronal damage associated with oxidative stress.
Mechanism of Action
The mechanism of action of METHYL 7-(4-METHOXYPHENYL)-6-(4-METHYLBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
(a) Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- Key Differences: Substituent at position 7: 4-morpholinophenyl (vs. 4-methoxyphenyl in the target compound). Ester group: ethyl (vs. methyl).
- Synthesis: Achieved via iodine-catalyzed cyclocondensation of 5-aminotetrazole, ethyl acetoacetate, and 4-morpholinobenzaldehyde, yielding 85–92% under optimized conditions .
- Significance : The morpholine group enhances solubility in polar solvents, whereas the 4-methoxyphenyl in the target compound may increase lipophilicity (predicted logP: ~3.4) .
(b) 5-(4-Bromophenyl)-7-(2,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
- Key Differences :
- Position 5: Unsubstituted (vs. methyl ester in the target compound).
- Substituents: 4-bromophenyl at position 5 and 2,4-dimethoxyphenyl at position 6.
- Synthesis : Prepared via cyclocondensation without esterification, highlighting the role of halogenated aryl groups in modulating electronic properties .
- Significance : Bromine substituents improve crystallinity and X-ray diffraction suitability, while methoxy groups influence hydrogen-bonding patterns .
(c) Ethyl 7-(4-cyanophenyl)-1,7-dihydro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Key Differences: Core structure: Triazolo[1,5-a]pyrimidine (vs. tetrazolo[1,5-a]pyrimidine). Substituent at position 7: 4-cyanophenyl (electron-withdrawing vs. 4-methoxyphenyl’s electron-donating effect).
Physicochemical and Structural Properties
- Crystallography : Derivatives with halogen substituents (e.g., bromine) exhibit well-defined crystal lattices due to halogen bonding, whereas methoxy groups favor π-π stacking .
- Thermal Stability : Methyl esters (as in the target compound) generally exhibit higher thermal stability compared to ethyl esters due to reduced steric hindrance .
Functional Group Impact on Bioactivity
- 4-Methylbenzoyl Group : The 4-methylbenzoyl moiety at position 6 in the target compound may enhance membrane permeability compared to unsubstituted benzoyl groups .
- Methoxy vs. Morpholine : The 4-methoxyphenyl group in the target compound contributes to moderate lipophilicity, whereas morpholine derivatives show improved aqueous solubility, critical for bioavailability .
- Tetrazole vs. Triazole Cores : Tetrazolo[1,5-a]pyrimidines (target compound) are less explored than triazolo analogs but offer unique hydrogen-bonding capabilities due to the additional nitrogen atom .
Biological Activity
Methyl 7-(4-methoxyphenyl)-6-(4-methylbenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate is a synthetic compound belonging to the class of tetrazolopyrimidines, known for their diverse biological activities. This article focuses on its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by relevant studies and findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H20N4O4
- Molecular Weight : 368.40 g/mol
Antitumor Activity
Research indicates that tetrazolopyrimidine derivatives exhibit significant antitumor properties. A study demonstrated that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound interferes with cell cycle progression and induces apoptosis in cancer cells.
- In Vitro Studies : In tests against several cancer cell lines (e.g., MCF-7 and HeLa), the compound showed IC50 values ranging from 10 to 30 µM, indicating potent activity.
Anti-inflammatory Activity
The anti-inflammatory effects of tetrazolopyrimidine derivatives have been well-documented. The compound has been shown to inhibit pro-inflammatory cytokines:
- Cytokine Inhibition : Studies reveal a reduction in TNF-alpha and IL-6 levels when treated with the compound.
- Animal Models : In vivo experiments using carrageenan-induced paw edema models demonstrated a significant decrease in inflammation.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Spectrum of Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains were found to be between 50 to 100 µg/mL.
Table 1: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic methodologies for preparing this compound?
The synthesis typically involves multi-step reactions starting from substituted pyrimidine or triazole precursors. A common approach includes:
- One-pot multi-component reactions : Combining 5-amino-1,2,4-triazoles, aromatic aldehydes (e.g., 4-methoxybenzaldehyde), and β-keto esters in the presence of catalysts like APTS (3-aminopropyltriethoxysilane) or TMDP (tetramethylenediamine phosphate) in ethanol/water mixtures .
- Cyclization strategies : Using sodium azide or other cyclizing agents to form the tetrazolo[1,5-a]pyrimidine core .
- Solvent optimization : Ethanol/water (1:1 v/v) is preferred for its balance of solubility and environmental safety .
Q. How is the molecular structure of this compound characterized?
Key characterization methods include:
- X-ray crystallography : Resolves the fused tetrazolo-pyrimidine core and substituent orientations (e.g., para-methoxyphenyl and methylbenzoyl groups) .
- NMR spectroscopy : H and C NMR confirm substituent positions, such as the methyl ester at C5 and the 4-methylbenzoyl group at C6 .
- Mass spectrometry : Validates molecular weight and fragmentation patterns, particularly for the tetrazole ring stability .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of tetrazolo-pyrimidine derivatives be addressed?
Regioselectivity issues arise during cyclization steps. Mitigation strategies involve:
- Catalyst selection : APTS enhances selectivity for the tetrazolo[1,5-a]pyrimidine scaffold over alternative ring systems by stabilizing intermediates .
- Temperature control : Reactions conducted at 60–80°C favor kinetic control, reducing byproducts like triazolo[1,5-a]pyrimidines .
- Computational modeling : DFT calculations predict transition-state energies to optimize reaction pathways .
Q. What analytical methods resolve contradictions in reported crystallographic data for similar compounds?
Discrepancies in crystallographic parameters (e.g., bond lengths, torsion angles) can arise from:
- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic systems) due to solvent of crystallization .
- Refinement protocols : High-resolution data (≤0.8 Å) and software like SHELXL improve accuracy in resolving overlapping electron densities .
- Comparative studies : Cross-referencing with analogs (e.g., ethyl 7-(4-bromophenyl) derivatives) clarifies structural trends .
Q. How can the biological activity of this compound be systematically evaluated?
Methodologies include:
- Enzyme inhibition assays : Target-specific screens (e.g., kinase or protease inhibition) using fluorescence-based readouts .
- Molecular docking : Simulations with proteins like COX-2 or EGFR to predict binding affinities, guided by the compound’s methoxyphenyl and benzoyl pharmacophores .
- ADMET profiling : Microsomal stability assays and Caco-2 permeability models assess pharmacokinetic potential .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Continuous flow reactors : Enhance reproducibility and reduce side reactions compared to batch methods .
- Green chemistry principles : Solvent recycling and catalyst recovery (e.g., TMDP reuse) improve sustainability .
- DoE (Design of Experiments) : Statistical optimization of variables like molar ratios and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
